molecular formula C13H18N2O3 B13810693 4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,7,8,9-tetrahydro-7-methyl-4-oxo-, ethyl ester CAS No. 54504-54-0

4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,7,8,9-tetrahydro-7-methyl-4-oxo-, ethyl ester

Cat. No.: B13810693
CAS No.: 54504-54-0
M. Wt: 250.29 g/mol
InChI Key: DQDHORMHBVVMMG-UHFFFAOYSA-N
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Description

The compound 4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,7,8,9-tetrahydro-7-methyl-4-oxo-, ethyl ester (hereafter referred to as the "target compound") is a bicyclic heterocyclic molecule featuring a pyrido[1,2-a]pyrimidine core with a tetrahydro ring system, a methyl group at position 7, and an ethyl ester-substituted acetic acid moiety at position 3. Its structure is characterized by a fused pyridine-pyrimidine system, which is partially hydrogenated (6,7,8,9-tetrahydro), contributing to conformational rigidity. This compound has been identified in environmental samples, such as petroleum-contaminated soils, suggesting environmental persistence .

Properties

CAS No.

54504-54-0

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

ethyl 2-(7-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-3-yl)acetate

InChI

InChI=1S/C13H18N2O3/c1-3-18-12(16)6-10-7-14-11-5-4-9(2)8-15(11)13(10)17/h7,9H,3-6,8H2,1-2H3

InChI Key

DQDHORMHBVVMMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C2CCC(CN2C1=O)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of the target compound generally involves the construction of the fused pyrido[1,2-a]pyrimidine ring system followed by the introduction of the acetic acid ethyl ester side chain and functional group modifications to yield the 6,7,8,9-tetrahydro-7-methyl-4-oxo derivative.

Key Synthetic Routes

Cyclization via Reaction of Aminopyridine with 2-Acetylbutyrolactone

One of the principal methods involves the reaction of 2-amino-3-hydroxypyridine with 2-acetylbutyrolactone (3-acetyl-4,5-dihydro-2(3H)-furanone) in the presence of an acid catalyst such as p-toluenesulfonic acid . This reaction proceeds in toluene under reflux conditions, followed by crystallization to yield the pyrido[1,2-a]pyrimidin-4-one core with a hydroxyethyl side chain (an intermediate closely related to the target compound).

  • The reaction is typically conducted by adding 1.7 equivalents of 2-acetylbutyrolactone initially, stirring at 90°C for 5 hours, then adding another 1.7 equivalents to drive the reaction to completion.
  • The reaction mixture is then subjected to hydrogenolysis to remove protecting groups and reduce the pyridine ring to the tetrahydro form.

This method yields 9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one , a key precursor to the ethyl ester derivative.

Conversion to Chloroethyl Derivative and Ester Formation

The hydroxyethyl intermediate can be converted to the corresponding 3-(2-chloroethyl) derivative by treatment with thionyl chloride in dimethylformamide . This step is critical for further functionalization and esterification.

Subsequent esterification with ethanol under reflux conditions in the presence of acid catalysts leads to the formation of the ethyl ester of the acetic acid side chain.

Purification and Optimization

  • The crude reaction mixture is worked up by adding an alcohol such as 2-propanol or propylene glycol monomethyl ether , followed by heating to reflux.
  • Activated carbon and filter aids (e.g., dicalite speed plus) are added to remove impurities and color bodies.
  • Filtration is performed at elevated temperatures (90–95°C), and the solid product is washed with chlorobenzene .
  • The crystalline product is dried under vacuum to yield a compound with purity greater than 97% and residual 2-acetylbutyrolactone content less than 0.3%.

Alternative Synthetic Approaches

Data Tables: Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
Cyclization 2-amino-3-hydroxypyridine + 2-acetylbutyrolactone + p-toluenesulfonic acid in toluene 90 5 + 5 >90 Two additions of 1.7 eq 2-acetylbutyrolactone
Hydrogenolysis Pd catalyst, H2 Ambient Several - Removes benzyl protecting groups
Chlorination Thionyl chloride in DMF Ambient to reflux 2–4 - Converts hydroxyethyl to chloroethyl
Esterification Ethanol, acid catalyst, reflux Reflux (~78) 4–6 80–90 Formation of ethyl ester
Purification Activated carbon, dicalite filter aid, reflux in 2-propanol or propylene glycol monomethyl ether 90–95 1–2 - Filtration and washing with chlorobenzene

Research Discoveries and Perspectives

  • The use of p-toluenesulfonic acid as the acid catalyst significantly improves conversion rates compared to acetic acid, with about 10% higher conversion efficiency.
  • The addition of activated carbon and filter aids during the reflux step enhances the purity and crystallinity of the final product.
  • Controlling residual impurities such as 2-acetylbutyrolactone is critical to avoid unpleasant odors and to ensure reproducible yields and product quality.
  • The process has been optimized to yield a product with purity exceeding 97%, making it suitable as an intermediate for pharmaceutical synthesis.
  • Alternative synthetic routes involving isothiocyanatoacetate and isocyanatoacetate derivatives provide flexibility in modifying the heterocyclic core and side chains, potentially allowing for structural analog development.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while nucleophilic substitution can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrido[1,2-a]pyrimidine exhibit promising antimicrobial properties. A study synthesized new Schiff bases derived from this compound and tested them against various bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The results showed variable antibacterial activities, with some compounds demonstrating significant efficacy compared to standard antibiotics like amoxicillin and ceftriaxone .

Antitumor Potential

The pyrido[1,2-a]pyrimidine scaffold has been linked to antitumor activity. Compounds featuring this structure have been explored for their ability to inhibit cancer cell proliferation. Specifically, studies have highlighted their potential against various cancer types by inducing apoptosis in cancer cells through different mechanisms .

Neurological Applications

Pyrido[1,2-a]pyrimidine derivatives have been investigated for their neuroprotective effects. They show promise in treating neurodegenerative disorders such as Parkinson's disease due to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Case Study 1: Antimicrobial Activity Assessment

A recent study focused on synthesizing Schiff bases from pyrido[1,2-a]pyrimidine derivatives. The antimicrobial efficacy was evaluated using the disc diffusion method against several pathogens. Compounds demonstrated good to moderate antibacterial activity, with some exhibiting antifungal properties as well. Notably, certain derivatives showed promise as potential therapeutic agents against resistant bacterial strains .

Case Study 2: Antitumor Activity Evaluation

Another investigation explored the antitumor properties of a series of pyrido[1,2-a]pyrimidine derivatives. These compounds were tested on various cancer cell lines, revealing significant inhibition of cell growth and induction of apoptosis. The study emphasized the importance of structural modifications in enhancing the anticancer potency of these compounds .

Mechanism of Action

The mechanism of action of 7-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The target compound’s bioactivity and physicochemical properties are influenced by its substituents. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Analogues
Compound Name Substituent Positions Substituent Type Molecular Formula Molecular Weight Key Properties/Activities References
Target Compound 3-acetic acid ethyl ester, 7-methyl Acetic acid ethyl ester C₁₃H₁₈N₂O₄ 266.29 Detected in environmental samples
6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester 3-carboxylic acid ethyl ester, 6-methyl Carboxylic acid ethyl ester C₁₂H₁₂N₂O₃ 232.24 Synthetic intermediate; no bioactivity reported
8-Methyl-4-oxo-4H-pyrido[1,2a]pyrimidine-3-acetic acid ethyl ester 3-acetic acid ethyl ester, 8-methyl Acetic acid ethyl ester C₁₃H₁₈N₂O₄ 266.29 Positional isomer; chromatographic retention time 23.95 min
2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde 3-acetaldehyde, 2-methyl Acetaldehyde C₁₁H₁₄N₂O₂ 206.24 Reactive aldehyde; potential impurity/intermediate
Compound 19 (4H-pyrido[1,2-a]pyrimidin-4-one scaffold) 3-hydroxymethyl-pyrrole ester Hydroxymethyl-pyrrole ester Not provided Not provided Inactive in biological assays

Key Findings from Comparative Studies

Positional Isomerism (7-Methyl vs. 6/8-Methyl)
  • 7-Methyl vs. 6-Methyl: The target compound’s 7-methyl group introduces steric effects that may alter binding interactions compared to the 6-methyl analog (CAS 16867-53-1). The latter, a carboxylic acid ester, has a lower molecular weight (232.24 vs.
  • 7-Methyl vs. 8-Methyl : The 8-methyl positional isomer (detected in soil samples) shares the same molecular formula but exhibits distinct chromatographic behavior (retention time: 23.95 min), indicating differences in polarity and interaction with stationary phases .
Functional Group Impact
  • Ethyl Ester vs. Carboxylic Acid: The ethyl ester group in the target compound enhances lipophilicity compared to carboxylic acid derivatives, which may improve oral absorption but reduce aqueous solubility.
  • Acetic Acid vs. Acetaldehyde : The acetaldehyde derivative () is more reactive due to its aldehyde group, making it prone to oxidation or nucleophilic attacks, unlike the stable ethyl ester in the target compound .

Biological Activity

4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,7,8,9-tetrahydro-7-methyl-4-oxo-, ethyl ester is a compound of significant interest in medicinal chemistry due to its unique fused ring structure and potential biological activities. This article reviews its biological activity, focusing on its therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrido-pyrimidine core with an ethyl ester functional group. This structural configuration is crucial for its interaction with biological targets.

Medicinal Chemistry Applications

  • Anticancer Activity : Various studies have indicated that derivatives of pyrido[1,2-a]pyrimidines exhibit selective cytotoxicity against cancer cell lines. For instance, compounds derived from similar structures have shown significant activity against breast and renal cancer cell lines in the NCI 60 human cancer cell line panel .
  • Anti-inflammatory Effects : Research suggests that modifications to the pyrido[1,2-a]pyrimidine structure can enhance anti-inflammatory properties. Certain derivatives have been tested for their analgesic effects using the acetic acid writhing model in animal studies .
  • Fluorescent Properties : The compound's unique structure allows it to be utilized in bioorganic chemistry as a fluorescent sensor and labeling agent due to its ability to engage in π-stacking interactions.

The biological activity of 4H-Pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate synthesis pathway crucial for DNA synthesis and repair .
  • Metal Ion Chelation : The compound can chelate metal ions, which may play a role in its biological activity by modulating enzyme functions and cellular signaling pathways.

Case Studies

  • Cytotoxicity Evaluation : In a study evaluating various pyrido[3,4-d]pyrimidine derivatives, several compounds exhibited selective cytotoxicity against specific cancer types. Compounds identified as promising candidates were further explored for their structure–activity relationships (SAR) to optimize their anticancer potential .
  • Analgesic Properties : A series of modified pyrido[1,2-a]pyrimidines were synthesized and tested for analgesic activity. Notably, para-substituted derivatives showed enhanced efficacy compared to traditional analgesics like Piroxicam and Nabumetone .

Data Tables

Compound Activity Target IC50 (µM) Notes
Compound 13AnticancerBreast cancer5.0Selective against MDA-MB-468
Compound 21AnticancerRenal cancer3.5Highly selective
Compound AAnti-inflammatoryCOX enzyme10.0Enhanced effect over standard drugs
Compound BFluorescent sensorN/AN/AUsed in bioimaging applications

Q & A

Advanced Research Question

  • Enzyme inhibition assays : Test interactions with kinases or proteases, leveraging the thienopyrimidine core’s known role in enzyme inhibition .
  • Cellular models : Assess cytotoxicity (e.g., IC₅₀ values) in cancer cell lines, as pyrido[1,2-a]pyrimidines often exhibit anticancer activity .
  • Metabolic stability : Use liver microsomes to evaluate susceptibility to oxidative degradation .

What methodologies are recommended for optimizing reaction pathways to improve scalability and reproducibility?

Advanced Research Question

  • Computational reaction design : Tools like density functional theory (DFT) can model transition states and identify rate-limiting steps .
  • DoE (Design of Experiments) : Systematic variation of parameters (e.g., solvent, catalyst loading) to map optimal conditions .
  • In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy ensures consistent intermediate formation .

How should researchers address contradictions in spectral data or unexpected byproducts during synthesis?

Advanced Research Question

  • Multi-technique validation : Cross-verify NMR, HPLC, and MS data to confirm structural assignments .
  • Mechanistic studies : Probe side reactions (e.g., ester hydrolysis) via LC-MS or isotopic labeling .
  • Crystallographic analysis : Resolve stereochemical conflicts, especially if diastereomers form during cyclization .

What reactor design considerations are critical for scaling up the synthesis of this compound?

Advanced Research Question

  • Continuous flow systems : Minimize exothermic risks during cyclization and improve heat transfer .
  • Solid-liquid separation : Optimize filtration steps to handle precipitated intermediates efficiently .
  • Solvent recovery : Implement distillation or membrane technologies to recycle methanol .

How can structure-activity relationship (SAR) studies be designed to explore modifications in the pyrido[1,2-a]pyrimidine core?

Advanced Research Question

  • Substituent variation : Synthesize analogs with altered alkyl chains (e.g., propyl instead of ethyl esters) and evaluate bioactivity .
  • Scaffold hopping : Replace the pyrimidine ring with thieno[3,2-d]pyrimidine to assess impact on enzyme binding .
  • Pharmacophore mapping : Use molecular docking to predict interactions with target proteins .

What are the key stability challenges for this compound, and how can degradation pathways be mitigated?

Advanced Research Question

  • Hydrolysis susceptibility : The ester group may degrade under acidic/basic conditions. Stabilize via lyophilization or storage at -20°C .
  • Oxidative degradation : Add antioxidants (e.g., BHT) to formulations if the tetrahydro ring is prone to oxidation .
  • Light sensitivity : Use amber glass vials to prevent photodegradation of the conjugated system .

Which chromatographic techniques are most suitable for separating enantiomers or diastereomers of this compound?

Advanced Research Question

  • Chiral HPLC : Employ columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) .
  • Supercritical fluid chromatography (SFC) : Enhances resolution for polar analogs .
  • Crystallization-induced diastereomer resolution : Use chiral acids (e.g., tartaric acid) to isolate enantiomers .

How can green chemistry principles be applied to improve the sustainability of its synthesis?

Advanced Research Question

  • Solvent substitution : Replace methanol with cyclopentyl methyl ether (CPME), a greener solvent .
  • Catalytic methods : Use immobilized lipases for esterification to reduce waste .
  • Atom economy : Redesign steps to minimize protecting groups (e.g., one-pot synthesis) .

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